Chlorimuron-ethyl

Overview

Description

Chlorimuron-ethyl is a sulfonylurea herbicide widely used to control broadleaf weeds in soybean fields. It inhibits acetolactate synthase (ALS), a critical enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine), leading to plant death . Despite its efficacy, this compound has a long soil residual period, causing phytotoxicity to subsequent crops like maize and altering soil microbial communities . Microbial degradation pathways, involving enzymes such as esterases (SulE), glutathione-S-transferases (GST), and hydrolases (AtzF, AtzD), break down this compound into non-toxic metabolites, though degradation efficiency varies by strain .

Preparation Methods

Conventional Chemical Synthesis Using Trichloromethyl Chloroformate

The synthesis of chlorimuron-ethyl traditionally relies on a multi-step process involving trichloromethyl chloroformate as a key reagent. This method, detailed in patent CN1171197A, replaces phosgene—a highly toxic agent—with safer alternatives, enhancing operational safety .

Reaction Mechanism and Steps

The synthesis proceeds via two primary stages:

-

Preparation of n-Butyl Isocyanate Catalyst

-

Synthesis of this compound

Optimization and Recycling

-

Solvent and Catalyst Recovery : Post-reaction, solvents and catalysts are evaporated and recycled, reducing waste and cost .

-

Temperature Control : Precise temperature management during exothermic reactions minimizes byproducts.

Novel High-Purity Synthesis Processes

Recent advancements, such as those in patent CN102603651A, focus on improving purity and scalability. While detailed steps are proprietary, key innovations include:

-

Enhanced Purification Techniques : Multi-stage recrystallization or chromatography to achieve >98% purity.

-

Alternative Solvents : Substituting toluene with less hazardous solvents to meet environmental regulations.

-

Catalyst Optimization : Using immobilized enzymes or metal catalysts to reduce residual impurities .

Catalytic Methods and Reaction Optimization

Catalytic efficiency significantly impacts yield and cost. The conventional method employs n-butyl isocyanate, but recent studies explore:

-

Biocatalysts : Enzymes such as lipases for stereoselective synthesis, though industrial application remains limited.

-

Microwave-Assisted Synthesis : Reducing reaction times from hours to minutes while maintaining yields .

Formulation into Water-Dispersible Granules

Post-synthesis, this compound is formulated into water-dispersible granules (WDGs) for agricultural use. Patent CN109362720A outlines this process :

Granulation Protocol

-

Drying : Raw materials (this compound, dispersants, disintegrants) are dried at 50–60°C (optimally 55°C) to minimize moisture-induced degradation .

-

Mixing and Pulverization :

-

Granulation : The powder is agglomerated using binders (e.g., polyvinylpyrrolidone) and dried to form WDGs.

Performance Advantages

-

Dispersion Efficiency : WDGs exhibit >90% dispersibility in water, ensuring even field application .

-

Stability : Moisture content <3% prevents caking during storage .

Analytical Characterization and Quality Control

Rigorous quality assessments ensure compliance with agricultural standards:

High-Performance Liquid Chromatography (HPLC)

-

Conditions : Reverse-phase C18 column, UV detection at 254 nm, mobile phase of acetonitrile-water (60:40 v/v) .

-

Purity Analysis : Detects impurities <0.1%, critical for regulatory approval .

X-Ray Diffraction (XRD)

-

Structural Confirmation : Crystallographic data (space group P-1, a = 7.831 Å, b = 10.502 Å, c = 11.192 Å) validate molecular structure .

Table 2: Formulation Parameters for WDGs

| Step | Conditions | Outcome |

|---|---|---|

| Drying | 55°C, 2 hours | Moisture <3% |

| Pulverization | Jet mill, 10 μm particles | Homogeneous dispersion |

| Granulation | Binder: PVP, 15% w/w | Dispersibility >90% |

Chemical Reactions Analysis

Reactivity and Stability

Chlorimuron-ethyl is stable under normal storage and usage conditions [11, 25]. It does not react rapidly with air or water [2, 32].

Degradation Pathways

This compound degrades through several pathways, including:

- Hydrolysis: this compound can undergo hydrolysis, particularly in aqueous solutions. The rate of hydrolysis is pH-dependent, with faster degradation occurring at pH 4.0 under UV and sunlight .

- Photodegradation: this compound degrades through phototransformation in aqueous solutions under UV and sunlight [8, 15].

- Biodegradation: Microorganisms can effectively degrade this compound . Several bacterial strains, such as Chenggangzhangella methanolivorans CHL1, degrade this compound through novel pathways [1, 4]. Fungi such as Aspergillus niger are also capable of degrading this compound [17, 26].

Key Enzymes and Genes Involved in Biodegradation

Several enzymes and genes are involved in the biodegradation of this compound [1, 5]:

- Esterases (SulE, PnbA): These enzymes catalyze the de-esterification of this compound [5, 20, 30].

- Glutathione S-transferase (GST): GST cleaves the sulfonylurea bridge in this compound [5, 30].

Research has identified sulE, pnbA, and gst as key functional genes in the degradation of this compound by specific bacterial strains [5, 30].

Degradation Products

This compound breaks down into multiple degradates [1, 3]:

- Major Degradates: These include the demethylated parent compound, sulfonamide, pyrimidine-amine, saccharin, dechlorinated pyrimidine-amine, and demethylated pyrimidine-amine .

- Identified Intermediates: Research has identified several intermediate degradation products with specific mass-to-charge ratios . Examples include 4-chloro-6-methoxypyrimidin-2-amine and 2-sulfamoylbenzoate [5, 30].

Sorption and Desorption in Soil

This compound's behavior in soil is influenced by sorption and desorption processes [6, 31]:

- Sorption Kinetics: Sorption is initially rapid, occurring within the first hour [6, 31].

- Sorption Desorption: Chlorimuron ethyl Kf was highest in hairy vetch, followed by rye, and soils from no cover crop [6, 31].

Reaction with Diazomethane

The reaction of this compound with diazomethane results in methylation, yielding ethyl‐2‐[[[[(4‐chloro‐6‐methoxy‐2‐pyrimidinyl) N‐methylamino] .

Biodegradation by Chenggangzhangella methanolivorans Strain CHL1

Chenggangzhangella methanolivorans strain CHL1 degrades this compound through a novel pathway, and three key functional genes of strain CHL1 (sulE, pnbA, and gst) are involved in the degradation of this compound [1, 5, 30]. The optimal pH values for this compound degradation by GST and PnbA were 5.0 and 7.0, respectively, and 30°C was the optimum reaction temperature for both GST and PnbA [5, 30].

The enzymes GST, PnbA, and SulE, produced by E. coli, degrade this compound. GST degraded this compound to 2-sulfamoylbenzoate and 4-chloro-6-methoxypyrimidin-2-amine. SulE and PnbA broke the ester bond [5, 30].

Scientific Research Applications

Weed Control in Crops

Chlorimuron-ethyl is primarily employed in agricultural settings for its effectiveness in controlling a variety of broadleaf weeds. It works by inhibiting the acetolactate synthase (ALS) enzyme, which is crucial for the synthesis of branched-chain amino acids in plants. This mechanism leads to the death of susceptible weed species while allowing crops like soybeans to thrive.

Case Study: Soybean Cultivation

A study conducted on soybean fields demonstrated that the application of this compound significantly reduced weed biomass and improved soybean yield. The herbicide was applied at a rate of 30 g/ha, resulting in a 70% reduction in weed density compared to untreated plots .

Combination Formulations

This compound is often used in combination with other herbicides to enhance its efficacy and broaden the spectrum of weed control. For instance, it has been successfully combined with glyphosate for synergistic effects against resistant weed populations .

Biodegradation Pathways

Recent research has highlighted the potential for using microorganisms to degrade this compound in contaminated environments. Studies have identified specific strains capable of breaking down this herbicide, thus offering a bioremediation strategy for soils contaminated with this compound residues.

Case Study: Microbial Degradation

A novel pathway for this compound biodegradation was elucidated using the strain Chenggangzhangella methanolivorans (CHL1). This strain demonstrated significant degradation capabilities, with a degradation rate exceeding 50% within seven days under laboratory conditions. The study identified key genes involved in this process, which could be targeted for enhancing biodegradation efficiency through genetic engineering .

Sorption and Desorption Kinetics

Research has also focused on the sorption characteristics of this compound in various soil types. Understanding these kinetics is essential for predicting its mobility and persistence in the environment. A study reported that this compound exhibited varying sorption affinities depending on soil organic matter content, influencing its potential for leaching into groundwater .

Health Risk Assessments

Toxicological studies have been conducted to evaluate the potential risks associated with this compound exposure. These studies typically assess acute and chronic effects on human health and the environment.

Case Study: Pesticide Factory Exposure

In a pesticide manufacturing facility, assessments revealed that workers were exposed to volatile organic compounds (VOCs), including this compound. Monitoring indicated that while average exposure levels were below regulatory limits, certain short-term exposures exceeded safety thresholds, necessitating improved ventilation systems to mitigate risks .

Summary Table of Applications

| Application Area | Details | Key Findings/Outcomes |

|---|---|---|

| Agricultural Use | Control of broadleaf weeds in soybean and rice crops | Significant reduction in weed biomass; improved crop yields |

| Environmental Remediation | Biodegradation using specific microbial strains | Identified pathways and genes; >50% degradation rate within 7 days |

| Toxicological Studies | Health risk assessments in pesticide factories | Short-term exposure levels exceeded safety thresholds; need for enhanced ventilation |

Mechanism of Action

Chlorimuron-ethyl works by inhibiting the enzyme acetolactate synthase (ALS), which is crucial for the synthesis of branched-chain amino acids in plants. This inhibition disrupts protein synthesis, leading to the death of the target weeds . The major degradation pathway of this compound is hydrolysis .

Comparison with Similar Compounds

Mechanism of Action and Target Specificity

Chlorimuron-ethyl shares its primary mechanism—ALS inhibition—with other sulfonylurea herbicides (e.g., tribenuron-methyl, bensulfuron-methyl) and triazolopyrimidine-sulfonamide compounds. However, structural differences influence binding affinity and persistence:

- Triazolopyrimidine-sulfonamides: Chemogenomic profiling in Saccharomyces cerevisiae revealed these compounds target ALS (Ilv2p) with cross-resistance patterns similar to this compound, suggesting overlapping binding sites . Molecular docking shows this compound blocks the ALS active site entrance, while safeners like Compound 4e bind without obstructing substrate access .

- Sulfonylurea analogs : this compound’s chloropyrimidinyl group enhances soil persistence compared to sulfonylureas with shorter side chains (e.g., chlorsulfuron), which degrade faster via hydrolysis .

Safener Interactions

Safeners such as R-28725 and methyl (R)-N-benzoyl/dichloroacetyl-thiazolidine-4-carboxylates (Compounds 4a–s) mitigate this compound toxicity in maize:

- Compound 4e : Exhibits superior ALS reactivation (0.085 nmol h⁻¹ mg⁻¹ protein) compared to this compound’s inhibition (0.046 nmol h⁻¹ mg⁻¹ protein). Molecular docking confirms competitive binding with ALS, displacing this compound .

- Structural influence : Substituents like o-methoxybenzoyl (R3) enhance safener activity by improving steric compatibility with ALS .

Table 1: ALS Activity of this compound and Safeners

| Compound | ALS Activity (nmol h⁻¹ mg⁻¹ protein) | Reference |

|---|---|---|

| Control (Water) | 0.091 ± 0.002 | |

| This compound | 0.046 ± 0.003 | |

| This compound + 4e | 0.085 ± 0.002 | |

| This compound + R-28725 | 0.084 ± 0.002 |

Degradation Pathways and Efficiency

This compound’s degradation involves distinct pathways compared to other sulfonylureas:

- Novel pyrimidine ring cleavage: Unique to Chenggangzhangella methanolivorans CHL1, this pathway produces metabolites like 3-hydroxy-2,3-dihydro-1λ⁶,2-benzothiazole-1,1-dione, unlike Rhodococcus erythropolis D310-1, which cleaves ester bonds and sulfonylurea bridges .

- Enzymatic specificity : GST and SulE degrade this compound at rates >80% in Klebsiella jilinsis 2N3, while carboxylesterase in Rhodococcus spp. targets ester bonds .

Table 2: Degradation Rates of this compound by Microbial Strains

Environmental Impact and Crop Selectivity

- Soil persistence: this compound’s half-life (37.1–54.6 days) exceeds shorter-residual ALS inhibitors like nicosulfuron, causing carryover effects on sensitive crops .

- Microbial community effects: Repeated applications reduce Pseudomonas spp. diversity but stimulate antifungal activity, contrasting with imidazolinones, which suppress broader microbial functions .

Cross-Reactivity and Structural Analogues

Immunoassays reveal this compound’s cross-reactivity with sulfonylureas (e.g., 10% with thifensulfuron-methyl), driven by shared sulfonylurea bridges. Modifications in the pyrimidinyl or benzoyl groups reduce antibody recognition, highlighting structural uniqueness .

Biological Activity

Chlorimuron-ethyl is a widely used sulfonylurea herbicide known for its effectiveness in controlling a variety of broadleaf weeds and grasses in agricultural settings. Its biological activity primarily involves its interaction with plant physiology, microbial degradation pathways, and environmental impact. This article provides a comprehensive overview of the biological activity of this compound, including detailed research findings, case studies, and data tables.

This compound functions as an inhibitor of the acetolactate synthase (ALS) enzyme, which is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants. By inhibiting ALS, this compound disrupts protein synthesis and ultimately leads to plant death. This mode of action makes it effective against susceptible weed species while posing risks to non-target organisms.

Microbial Degradation

Microbial degradation is a significant pathway for the detoxification of this compound in the environment. Several studies have identified specific microbial strains capable of degrading this herbicide, revealing insights into the genetic and enzymatic mechanisms involved.

Key Findings from Recent Studies

- Degradation Pathways : A study identified a novel pathway for this compound degradation by the strain Chenggangzhangella methanolivorans CHL1. The research highlighted three key genes (sulE, pnbA, and gst) involved in the detoxification process. These genes encode enzymes that facilitate the hydrolysis of this compound, breaking down its structure into less harmful products .

- Genomic Insights : Whole-genome sequencing of this compound degrading strains has revealed multiple functional genes that contribute to its degradation. For instance, Klebsiella pneumoniae 2N3 was shown to utilize this compound as a nitrogen source, demonstrating its potential for bioremediation .

- Expression Analysis : Transcriptome analysis during this compound degradation indicated significant changes in gene expression. A total of 2725 differentially expressed genes (DEGs) were identified, with notable up-regulation in pathways related to amino acid catabolism and transport .

1. Environmental Impact Assessment

A study conducted in a pesticide factory assessed the environmental impact of this compound residues in soil and water systems. The findings indicated that these residues posed significant toxicity risks to sensitive crops and aquatic organisms, necessitating effective remediation strategies .

2. Efficacy Against Weeds

Research evaluating the residual effects of this compound mixed with glyphosate demonstrated its effectiveness in controlling weed populations in soybean fields. This study highlighted the herbicide's role in integrated weed management practices .

Data Tables

Q & A

Q. How should dose-response experiments for Chlorimuron-ethyl efficacy be designed to ensure statistical robustness?

Basic Research Question

Dose-response experiments require factorial designs with controlled variables. For this compound, a randomized complete block design with multiple replications (e.g., 10 replications per treatment) is recommended. Doses should span sub-lethal to supra-lethal ranges (e.g., 0–280 g ai ha⁻¹) to capture nonlinear responses . Include adjuvant solutions (e.g., 1% crop oil concentrate) to mimic field conditions. Data should be analyzed using nonlinear regression models (e.g., log-logistic) to estimate ED₅₀ values. For example, split experiments into runs to validate reproducibility .

Q. What methodologies resolve contradictory data on this compound’s environmental persistence and toxicity?

Advanced Research Question

Contradictions in environmental impact studies often arise from variable soil pH, organic matter, and microbial activity. To address this:

- Meta-analysis : Aggregate data from studies with standardized protocols (e.g., OECD guidelines) to identify confounding variables .

- Multi-omics integration : Combine transcriptomic, proteomic, and metabolomic data (e.g., from Cedecea sp. LAM2020) to map degradation pathways and toxicity mechanisms .

- Dose-time-response models : Use PCA on PLFA patterns to differentiate microbial community shifts under varying this compound concentrations (e.g., 10–1000 µg kg⁻¹) .

Q. How can a literature review on this compound degradation pathways be structured to prioritize primary data?

Basic Research Question

- Source stratification : Prioritize peer-reviewed journals (e.g., Journal of Hazardous Materials) over gray literature. Use databases like PubMed and Web of Science with keywords: "this compound degradation," "sulfonylurea hydrolysis," and "bioaugmentation" .

- Critical appraisal : Exclude studies lacking LC-MS/MS or NMR validation of metabolites. For example, cite studies confirming Pseudomonas fluorescens SG-1’s esterase activity in cleaving sulfonylurea bridges .

- Data synthesis : Tabulate degradation efficiencies (%, ±SD) across pH levels and microbial strains to identify optimal conditions .

Q. What advanced techniques characterize this compound’s microbial degradation mechanisms?

Advanced Research Question

- Multi-omics profiling : For strain LAM2020, RNA-seq can reveal upregulated genes (e.g., sulE for sulfonylurea hydrolysis), while metabolomics identifies transient intermediates like 2-amino-4-chloro-6-methoxypyrimidine .

- Isotope tracing : Use ¹⁴C-labeled this compound to quantify mineralization rates in soil microcosms .

- High-resolution imaging : SEM/TEM visualizes microbial colonization on herbicide-treated soil particles .

Q. How can reproducibility be ensured in this compound biodegradation studies?

Basic Research Question

- Detailed protocols : Document soil parameters (e.g., pH 6.5–7.2, organic matter 2.5%) and inoculation methods (e.g., Cedecea sp. at 10⁶ CFU g⁻¹) .

- Positive controls : Include known degraders (e.g., Rhodococcus erythropolis D310-1) to benchmark degradation rates .

- Data transparency : Publish raw sequencing data (e.g., NCBI SRA) and statistical code (e.g., R scripts for PCA) .

Q. What statistical approaches analyze this compound’s impact on microbial diversity?

Advanced Research Question

- Alpha diversity metrics : Calculate Shannon-Wiener indices to compare microbial richness in treated (e.g., 100 µg kg⁻¹) vs. control soils. Use ANOVA with post-hoc Tukey tests (p < 0.05) .

- Beta diversity analysis : Perform PERMANOVA on PLFA data to assess community structure shifts across doses .

- Machine learning : Train random forest models on metagenomic data to predict keystone species in herbicide-stressed soils .

Q. How can bioaugmentation strategies for this compound remediation be optimized experimentally?

Advanced Research Question

- Strain screening : Test degraders (e.g., Cedecea sp. LAM2020) under nitrogen-limiting vs. carbon-limiting conditions to assess metabolic versatility .

- Microcosm validation : Inoculate sterile soils with 30 µg kg⁻¹ this compound and monitor degradation via HPLC-UV (λ = 254 nm) at 0, 7, 30, and 60 days .

- Field trials : Apply strain LAM2020 in a 5x2 factorial design (herbicide dose × inoculation timing) with soybean yield as a dependent variable .

Q. What ethical considerations are critical when designing this compound ecotoxicity studies?

Basic Research Question

- Non-target species protection : Follow OECD 201 (algae) and 207 (earthworms) guidelines to assess acute/chronic toxicity .

- Data sharing : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing data in repositories like Zenodo or Figshare .

- Conflict of interest disclosure : Declare funding sources (e.g., agrochemical grants) to maintain transparency .

Properties

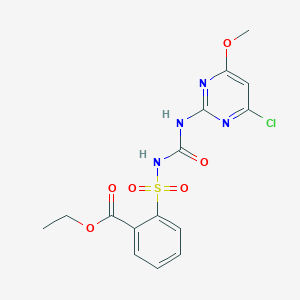

IUPAC Name |

ethyl 2-[(4-chloro-6-methoxypyrimidin-2-yl)carbamoylsulfamoyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN4O6S/c1-3-26-13(21)9-6-4-5-7-10(9)27(23,24)20-15(22)19-14-17-11(16)8-12(18-14)25-2/h4-8H,3H2,1-2H3,(H2,17,18,19,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSWAMPCUPHPTTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1S(=O)(=O)NC(=O)NC2=NC(=CC(=N2)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN4O6S | |

| Record name | CHLORIMURON ETHYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18074 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0023955 | |

| Record name | Chlorimuron-ethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Chlorimuron ethyl appears as colorless crystals. Used as an herbicide., Colorless or white solid; [HSDB] | |

| Record name | CHLORIMURON ETHYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18074 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chlorimuron-ethyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4309 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Low solubility in organic solvents., Solubility (ppm): acetone 71,000; acetonitrile 31,000, benzene 8000, methylene chloride 153,000, water (pH 7) 1200, (pH 6.5) 450, (pH 5) 11., In water, 1.20X10+3 mg/L at 25 °C, pH 7 | |

| Record name | CHLORIMURON-ETHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6850 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.51 at 25 °C | |

| Record name | CHLORIMURON-ETHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6850 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

4.0X10-12 mm Hg at 25 °C | |

| Record name | CHLORIMURON-ETHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6850 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from butyl chloride, White solid, Colorless crystals | |

CAS No. |

90982-32-4, 94365-91-0 | |

| Record name | CHLORIMURON ETHYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18074 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chlorimuron-ethyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90982-32-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorimuron-ethyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090982324 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2-(((((4-chloro-6-methoxy-2-pyrimidinyl)amino)carbonyl)amino)sulfonyl)-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094365910 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorimuron-ethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-(4-chloro-6-methoxypyrimidin-2-ylcarbamoylsulfamoyl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.992 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORIMURON-ETHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B00AW0IM5Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHLORIMURON-ETHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6850 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

181 °C | |

| Record name | CHLORIMURON-ETHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6850 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.